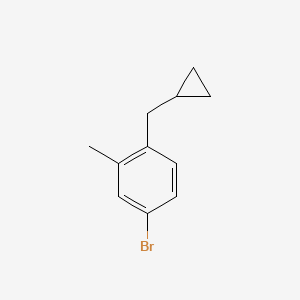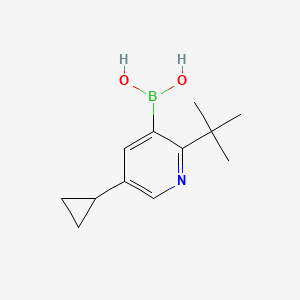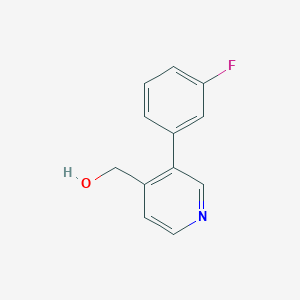
Ilekudinoside T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ilekudinoside T is a triterpenoid saponin compound isolated from the leaves of Ilex kudingcha C. J. Tseng, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including hypolipidemic, anti-obesity, hypoglycemic, anti-atherosclerosis, antioxidative, antibacterial, and antiviral effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ilekudinoside T involves the extraction of the leaves of Ilex kudingcha using methanol. The methanol extract is then partitioned between water and n-butanol. The n-butanol fraction is subjected to chromatographic techniques such as silica gel, Lobar RP-18, and Sephadex LH-20, followed by repeated high-performance liquid chromatography (HPLC) purification over an octadecyl-silica (ODS) gel column .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and industrial-grade chromatographic columns ensures the efficient isolation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ilekudinoside T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Ilekudinoside T has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and infections.
Industry: Utilized in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of Ilekudinoside T involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK) and inhibits the expression of sterol regulatory element-binding proteins (SREBPs), leading to reduced lipid accumulation and improved insulin sensitivity . Additionally, its antifungal properties are attributed to its ability to bind with sterols in the fungal cell membrane, causing membrane perturbation and leakage of cell contents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ilekudinoside T include:
- Ilekudinoside A
- Ilekudinoside B
- Ilekudinoside C
- Ilekudinoside D
Uniqueness
This compound is unique due to its specific triterpenoid saponin structure and its potent pharmacological activities. Compared to other similar compounds, this compound exhibits stronger hypolipidemic and antioxidative effects, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C47H74O17 |
|---|---|
Peso molecular |
911.1 g/mol |
Nombre IUPAC |
(1R,4S,5R,10S,13R,18S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-16-en-22-one |
InChI |
InChI=1S/C47H74O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9,21,23-39,48-55,57H,10-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,36+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 |
Clave InChI |
DPEYAJFUJJMJNO-CUMMFOPVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@]78[C@H]6[C@]([C@](CC7)(OC8=O)C)(C)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC78C6C(C(CC7)(OC8=O)C)(C)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)



![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)



![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
